molecular formula C13H11BrN2O2 B2953731 N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide CAS No. 731007-99-1

N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide

Cat. No.: B2953731
CAS No.: 731007-99-1
M. Wt: 307.147
InChI Key: JXJNFEBMJKSYHO-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-6-hydroxynicotinamide is a nicotinamide derivative featuring a bromo-substituted aromatic ring and a hydroxyl group on the pyridine moiety. Its molecular formula is C₁₃H₁₁BrN₂O₂, with a molecular weight of 307.14 g/mol. The compound’s structure comprises a nicotinamide backbone modified with a 4-bromo-3-methylphenyl group at the amide nitrogen and a hydroxyl group at the 6-position of the pyridine ring.

These tools are critical for resolving bond lengths, angles, and intermolecular interactions, which are essential for understanding its reactivity and binding properties.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-8-6-10(3-4-11(8)14)16-13(18)9-2-5-12(17)15-7-9/h2-7H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJNFEBMJKSYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CNC(=O)C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 6-hydroxynicotinic acid.

    Coupling Reaction: The key step involves coupling these two starting materials using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature for several hours.

    Purification: The product is then purified using techniques like column chromatography to obtain the desired compound in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (sodium borohydride) or H2/Pd (hydrogen gas with palladium catalyst) are commonly employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (sodium hydroxide) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound to N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is N-(4-Bromo-3-methylphenyl)-6-fluoro-nicotinamide (CAS: 1375059-40-7, Molecular Formula: C₁₃H₁₀BrFN₂O, Molecular Weight: 309.14 g/mol) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Property This compound N-(4-Bromo-3-methylphenyl)-6-fluoro-nicotinamide
Molecular Formula C₁₃H₁₁BrN₂O₂ C₁₃H₁₀BrFN₂O
Molecular Weight (g/mol) 307.14 309.14
Substituent at Pyridine C6 Hydroxyl (-OH) Fluorine (-F)
Key Functional Groups Bromine, methyl, hydroxyl, amide Bromine, methyl, fluorine, amide
Synthetic Accessibility Not reported in open literature Synthesis routes documented via LookChem

Key Differences and Implications:

Electronic Effects: The 6-hydroxyl group in the target compound introduces hydrogen-bonding capability and polarity, which may enhance solubility in polar solvents or interactions with biological targets.

Synthetic Challenges :

  • The fluoro analog’s synthesis is guided by established protocols involving halogen exchange or coupling reactions , whereas the hydroxy derivative’s preparation may require protective group strategies to prevent oxidation or side reactions.

Biological Relevance :

  • Fluorine’s small size and high electronegativity often make it a bioisostere for hydroxyl groups in drug design. However, the inability of fluorine to donate hydrogen bonds could lead to divergent pharmacological profiles between the two compounds.

Crystallographic Data :

  • Neither compound’s crystal structure is explicitly reported in the provided evidence. However, programs like SHELXL and SHELXT are widely used for such determinations, suggesting that future studies could leverage these tools to resolve packing arrangements or conformational preferences.

Biological Activity

N-(4-bromo-3-methylphenyl)-6-hydroxynicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C12H12BrN3OC_{12}H_{12}BrN_{3}O. Its structure includes a bromine atom on the aromatic ring, a methyl group, and a hydroxynicotinamide moiety, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of hydroxynicotinamide have shown cytotoxic effects against various cancer cell lines. In particular, studies involving quinazoline derivatives demonstrate significant apoptotic effects in glioblastoma cell lines at micromolar concentrations .

Table 1: Cytotoxic Effects of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
WHI-P154U3730.813Induces apoptotic cell death
EGF-P154 ConjugateU87<1Receptor-mediated endocytosis
This compoundTBDTBDTBD

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. Compounds with similar structures have been evaluated for their antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : The hydroxynicotinamide moiety may interact with specific enzymes involved in cancer metabolism or bacterial growth.
  • Receptor Interaction : Some derivatives demonstrate the ability to bind to cell surface receptors, facilitating targeted delivery into cells.

Study 1: Anticancer Efficacy

A study investigated the effects of a related hydroxynicotinamide derivative on glioblastoma cells. Results showed that treatment led to significant reductions in cell viability, with an observed IC50 value indicating potent activity at nanomolar concentrations. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial potential of various nicotinamide derivatives. The results indicated that certain compounds exhibited strong antibacterial activity against MRSA strains, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .

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